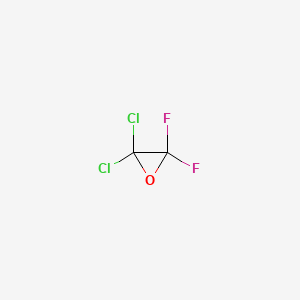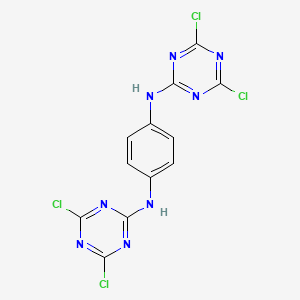
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a benzene-1,4-diamine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of cyanuric chloride with benzene-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is stirred at a specific temperature for a defined period to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols. Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Scientific Research Applications
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .
Comparison with Similar Compounds
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives and is known for its reactivity with nucleophiles.
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: This compound is used in tanning and leather processing and has similar reactivity patterns.
4,4’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2’-disulphonic acid: This compound is used as a UV absorber and has applications in the textile industry.
Properties
CAS No. |
13734-13-9 |
|---|---|
Molecular Formula |
C12H6Cl4N8 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
1-N,4-N-bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H6Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-1-2-6(4-3-5)18-12-23-9(15)20-10(16)24-12/h1-4H,(H,17,19,21,22)(H,18,20,23,24) |
InChI Key |
RBRKCJCVPLSVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)NC3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
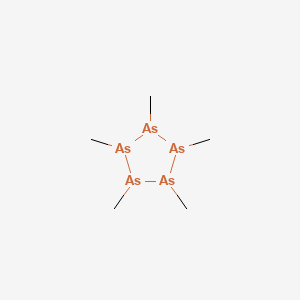
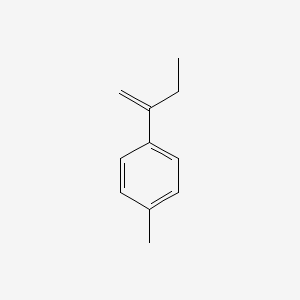


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

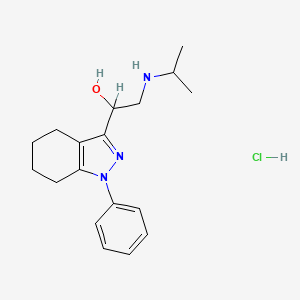

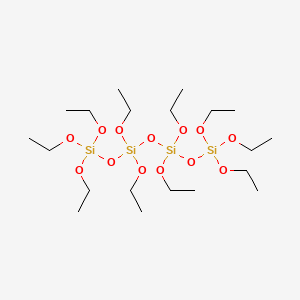
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
